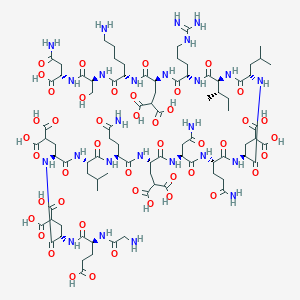
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, also known as AMPA, is a type of glutamate receptor agonist that is commonly used in scientific research. AMPA is an important molecule in the field of neuroscience, as it plays a key role in synaptic plasticity, learning, and memory.
Wirkmechanismus
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid acts as an agonist for (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors, which are a type of glutamate receptor found in the central nervous system. When (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid binds to (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors, it causes the influx of positively charged ions such as sodium and calcium into the cell, leading to depolarization and the initiation of an action potential. This process is essential for the transmission of signals between neurons and is critical for learning and memory.
Biochemische Und Physiologische Effekte
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has several biochemical and physiological effects, including the activation of glutamate receptors, the induction of LTP, and the modulation of synaptic plasticity. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can also affect neuronal excitability, calcium signaling, and gene expression. In addition, (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid in lab experiments is that it is a well-characterized molecule that has been extensively studied in vitro and in vivo. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is also relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is that it is not selective for (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors and can also activate other types of glutamate receptors. In addition, the effects of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be variable depending on the experimental conditions, making it important to carefully control experimental parameters.
Zukünftige Richtungen
There are several future directions for research on (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, including the development of more selective (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptor agonists and antagonists, the study of the role of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors in neurological disorders such as Alzheimer's disease and epilepsy, and the investigation of the molecular mechanisms underlying LTP and synaptic plasticity. In addition, (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid could be used as a tool for studying the effects of glutamate receptor activation on neuronal function in different brain regions and under different experimental conditions.
Synthesemethoden
The synthesis of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid involves several steps, including the protection of the carboxylic acid group, the formation of the oxazolone ring, and the deprotection of the carboxylic acid group. One common method for synthesizing (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid involves the reaction of (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is commonly used in scientific research to study the role of glutamate receptors in synaptic plasticity, learning, and memory. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be used to activate glutamate receptors in vitro and in vivo, allowing researchers to study the effects of glutamate receptor activation on neuronal function. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can also be used to induce long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory.
Eigenschaften
CAS-Nummer |
130645-62-4 |
|---|---|
Produktname |
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid |
Molekularformel |
C5H6N2O4 |
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m1/s1 |
InChI-Schlüssel |
FAPBVGGLODVFDG-GSVOUGTGSA-N |
Isomerische SMILES |
C1=C(C(=O)ON1)[C@H](C(=O)O)N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
Kanonische SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
Synonyme |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)











